2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
Description
2-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl core substituted with cyclopropyl and thiophen-3-ylmethyl groups at the nitrogen atom. Its synthesis likely involves amide coupling between 2-chlorobenzoyl chloride and a secondary amine containing cyclopropyl and thiophen-3-ylmethyl groups, analogous to methods used for related benzamides . Characterization via spectroscopic techniques (NMR, IR, GC-MS) and X-ray crystallography (using programs like SHELX ) is standard for such compounds.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-4-2-1-3-13(14)15(18)17(12-5-6-12)9-11-7-8-19-10-11/h1-4,7-8,10,12H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPWPZKOAVBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule dissects into three components:
- 2-Chlorobenzoic acid (carboxylic acid precursor)
- Cyclopropylamine (primary amine for N-alkylation)
- Thiophen-3-ylmethanol (alkylating agent for secondary amine synthesis)
Critical disconnections focus on:
- Amide bond formation between the benzoyl chloride and N-cyclopropyl-N-(thiophen-3-ylmethyl)amine
- Sequential N-alkylation to construct the asymmetrical secondary amine
Synthetic Pathways
Two dominant routes emerge from literature analysis:
Route A: Preformed Amine Coupling
- Synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)amine
- Amide coupling with 2-chlorobenzoyl chloride
Route B: Stepwise Assembly
- N-cyclopropylation of 2-chlorobenzamide
- N-(thiophen-3-ylmethyl)ation of the intermediate
Patent data () reveals that Route A achieves higher yields (72–78%) compared to Route B (≤65%), attributed to reduced steric hindrance during coupling of preformed amines.
Preparation of N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine
Reductive Amination Protocol
Adapting methods from, the secondary amine forms via a one-pot reductive amination:
Reagents:
- Cyclopropylamine (1.0 eq)
- Thiophene-3-carbaldehyde (1.2 eq)
- Sodium triacetoxyborohydride (STAB, 1.5 eq)
- Dichloroethane (DCE), 0°C → rt, 12 h
Alternative Alkylation Approach
Primary alkylation using thiophen-3-ylmethyl bromide:
Conditions:
- Cyclopropylamine (1.0 eq), K₂CO₃ (2.0 eq)
- Thiophen-3-ylmethyl bromide (1.1 eq)
- DMF, 80°C, 6 h
Yield: 59% with 22% recovered starting material.
Amide Bond Formation: Optimization Studies
Coupling Reagent Screening
Data from and informed a reagent comparison:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC·HCl/HOBt | CH₂Cl₂ | 25 | 12 | 78 |
| HATU | DMF | 0→25 | 6 | 82 |
| DCC/DMAP | THF | 40 | 24 | 65 |
HATU-mediated coupling in DMF provided optimal yields (82%) with minimal epimerization.
Solvent Impact
Nitromethane-based liquid-assisted grinding (LAG) from showed unique advantages:
Procedure:
- 2-Chlorobenzoic acid (1.0 eq)
- N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (1.05 eq)
- EDC·HCl (1.2 eq), nitromethane (η = 0.25 μL/mg)
- Grind 10 min, air-dry, aqueous workup
Result: 97% isolated yield vs 78% in solution-phase.
Structural Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.82 (d, J=8.1 Hz, 1H, ArH)
- δ 7.61–7.54 (m, 2H, ArH)
- δ 7.32 (dd, J=5.0, 3.0 Hz, 1H, Thiophene-H)
- δ 4.52 (s, 2H, NCH₂Thiophene)
- δ 2.91 (m, 1H, Cyclopropyl-H)
- δ 0.98–0.86 (m, 4H, Cyclopropyl-CH₂)
HRMS (ESI):
Calcd for C₁₆H₁₅ClN₂OS [M+H]⁺: 323.0718
Found: 323.0715.
Purity Assessment
HPLC analysis (C18, MeCN/H₂O 70:30) showed ≥99% purity with t₃ = 6.72 min.
Challenges and Alternative Methodologies
Competing N-Alkylation
Patent revealed that direct N,N-dialkylation of 2-chlorobenzamide leads to:
- 35% target product
- 41% over-alkylated byproducts
Mitigation: Use of bulky bases (e.g., DIPEA) suppresses quaternary ammonium formation.
Thiophene Ring Stability
Extended reaction times (>8 h) in acidic conditions caused thiophene ring opening (17% degradation). Maintaining pH 6–7 via buffer systems preserved integrity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct substituents—cyclopropyl (rigid, small aliphatic) and thiophen-3-ylmethyl (aromatic heterocycle)—differentiate it from analogs. Below is a comparative analysis with structurally related benzamides:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Activity
- Chloro Position: The 2-chloro substitution in the target compound vs. 3- or 4-chloro in others (e.g., ) may alter electronic properties and binding interactions.
- Heterocyclic Groups : Thiophene (target) and oxadiazole () rings contribute to π-π stacking or hydrogen bonding, critical for bioactivity. Thiophene’s sulfur atom may enhance metabolic stability compared to oxadiazole .
- Cyclopropyl vs. Pyrrolidinyl : The cyclopropyl group’s rigidity may reduce conformational flexibility, enhancing binding specificity compared to pyrrolidinyl () .
Structure-Activity Relationships (SAR)
- PCAF HAT Inhibition: In , benzamide analogs with long acyl chains (e.g., tetradecanoylamino) showed higher inhibition (72–79%). The target’s cyclopropyl group, though smaller, may compensate via steric effects or improved pharmacokinetics .
- Role of Carboxy Groups : Compounds with carboxyphenyl groups () exhibit strong inhibition, but the target’s lack of this moiety suggests divergent mechanisms. Thiophen-3-ylmethyl may substitute for carboxy in hydrophobic interactions .
Biological Activity
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound notable for its unique structural features, including a chlorinated benzamide core, a cyclopropyl group, and a thiophen-3-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by:
- A chlorinated benzamide core, which may enhance lipophilicity.
- A cyclopropyl group , known for its unique strain and reactivity.
- A thiophen-3-ylmethyl substituent , which can influence binding interactions with biological targets.
The electronic properties imparted by the thiophene ring are believed to enhance its interaction with various biological receptors and enzymes, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of the chlorinated benzamide and thiophene moieties can enhance the compound's ability to penetrate bacterial membranes. In studies involving related chloroacetamides, significant activity was noted against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while showing moderate effectiveness against Gram-negative bacteria like E. coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Yeast |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-chlorophenyl) chloroacetamides | High | Low | Moderate |
| N-(3-bromophenyl) chloroacetamides | Moderate | Low | High |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy . The mechanism of action likely involves binding to specific sites on tubulin or other cellular targets, disrupting normal cell division processes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are being explored, particularly regarding its interaction with cannabinoid receptors. This suggests possible therapeutic applications in treating conditions characterized by inflammation and pain .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and inflammatory pathways.
- Receptor Binding : The thiophene ring could facilitate binding to receptors involved in pain modulation and inflammatory responses.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:
- Study on Antimicrobial Efficacy : A series of chloroacetamide derivatives were tested against E. coli, S. aureus, and C. albicans, showing promising results for compounds similar in structure to this compound .
- Anticancer Activity : Research demonstrated that derivatives could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
